4-Acetamido-3-fluoro-5-nitrobenzamide
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Overview
Description
4-Acetamido-3-fluoro-5-nitrobenzamide is a chemical compound with the molecular formula C9H8FN3O4 and a molecular weight of 241.18 g/mol It is characterized by the presence of acetamido, fluoro, and nitro functional groups attached to a benzamide core
Preparation Methods
The synthesis of 4-acetamido-3-fluoro-5-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a fluorobenzene derivative to introduce the nitro group. This is followed by acetylation to introduce the acetamido group and finally, amidation to form the benzamide structure . The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
4-Acetamido-3-fluoro-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
4-Acetamido-3-fluoro-5-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-acetamido-3-fluoro-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Comparison with Similar Compounds
4-Acetamido-3-fluoro-5-nitrobenzamide can be compared with similar compounds such as:
4-Acetamido-3-chloro-5-nitrobenzamide: Similar structure but with a chloro group instead of a fluoro group.
4-Acetamido-3-bromo-5-nitrobenzamide: Contains a bromo group instead of a fluoro group.
4-Acetamido-3-iodo-5-nitrobenzamide: Features an iodo group in place of the fluoro group.
Properties
IUPAC Name |
4-acetamido-3-fluoro-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O4/c1-4(14)12-8-6(10)2-5(9(11)15)3-7(8)13(16)17/h2-3H,1H3,(H2,11,15)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEVVHUZCKYOPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1F)C(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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